4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one
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Overview
Description
4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one is an organic compound that features a cyclohexylamino group attached to a trifluoromethylated pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one typically involves the reaction of cyclohexylamine with a trifluoromethylated ketone precursor. One common method includes the following steps:
Preparation of the Trifluoromethylated Ketone: This can be achieved through the trifluoromethylation of a suitable ketone using reagents such as trifluoromethyl iodide (CF3I) and a base.
Amination Reaction: The trifluoromethylated ketone is then reacted with cyclohexylamine under controlled conditions, often in the presence of a catalyst or under reflux, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylamino)-1,1,1-trifluoro-2-butanone
- 4-(Cyclohexylamino)-1,1,1-trifluoro-3-butanone
- 4-(Cyclohexylamino)-1,1,1-trifluoro-2-penten-2-one
Uniqueness
4-(Cyclohexylamino)-1,1,1-trifluoro-3-penten-2-one is unique due to its specific combination of a cyclohexylamino group and a trifluoromethylated pentenone structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(cyclohexylamino)-1,1,1-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO/c1-8(7-10(16)11(12,13)14)15-9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESAFNKQXECCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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